molecular formula C15H16N4O2 B11943096 4'-(Dimethylamino)-3-methyl-4-nitroazobenzene CAS No. 1081755-61-4

4'-(Dimethylamino)-3-methyl-4-nitroazobenzene

Katalognummer: B11943096
CAS-Nummer: 1081755-61-4
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: HNNTWHZGLGXPPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene typically involves the diazotization of 3-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions usually require an acidic medium, often hydrochloric acid, and a temperature maintained at around 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by using large reactors where the diazotization and coupling reactions are carried out in a controlled environment. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium dithionite.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids as catalysts.

Major Products Formed:

    Reduction: 4’-(Dimethylamino)-3-methyl-4-aminoazobenzene.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene has several applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Wirkmechanismus

The mechanism of action of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions within biological systems.

Molecular Targets and Pathways:

    Aromatic Amines: Formed through reduction, these can bind to proteins and nucleic acids, affecting their function.

    Redox Reactions: The nitro group can participate in redox cycling, generating reactive oxygen species that can influence cellular pathways.

Vergleich Mit ähnlichen Verbindungen

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene can be compared with other azo compounds such as:

    4-Dimethylaminoazobenzene: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.

    Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.

Uniqueness: The presence of both the dimethylamino and nitro groups in 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene makes it unique in its reactivity and applications, particularly in redox reactions and as a versatile dye in various industries.

Eigenschaften

CAS-Nummer

1081755-61-4

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

N,N-dimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)19(20)21)17-16-12-4-7-14(8-5-12)18(2)3/h4-10H,1-3H3

InChI-Schlüssel

HNNTWHZGLGXPPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.